molecular formula C9H7FN2O2 B1326391 Methyl 6-fluoro-1H-indazole-4-carboxylate CAS No. 697739-05-2

Methyl 6-fluoro-1H-indazole-4-carboxylate

Cat. No. B1326391
M. Wt: 194.16 g/mol
InChI Key: HLNVECDTQXVGPS-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 697739-05-2 . It has a molecular weight of 194.17 . The IUPAC name for this compound is methyl 6-fluoro-1H-indazole-4-carboxylate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 6-fluoro-1H-indazole-4-carboxylate” is 1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, specialized software or databases can be used to visualize the molecule based on this InChI code .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 6-fluoro-1H-indazole-4-carboxylate” are not provided in the search results. The compound, being an indazole derivative, is likely to participate in various organic reactions. For detailed reaction mechanisms and conditions, it is recommended to refer to specialized literature or databases .


Physical And Chemical Properties Analysis

“Methyl 6-fluoro-1H-indazole-4-carboxylate” is a solid at room temperature . It has a boiling point of 357.6±27.0C at 760 mmHg . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Fluorinated Analogs in Hypotensive Agents : Fluorinated analogs of selective α2-adrenoceptor agonists, including those with a 6-fluoro-1H-indazole structure, have been studied for their cardiovascular properties. Some fluorinated derivatives showed significant hypotensive and bradycardic activities. One such compound, 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, was identified as a potential lead compound for developing a radiotracer for PET imaging of brain α2-adrenoceptors (Wasilewska et al., 2014).

  • Synthesis of Indazole Derivatives for HIV Treatment : The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, demonstrates the relevance of fluorinated indazole compounds in developing treatments for HIV (Mayes et al., 2010).

  • Antitumor Activity of Fluorinated Indazole Compounds : The synthesis and study of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlighted its potential antitumor activity. This compound inhibits the proliferation of certain cancer cell lines, indicating its significance in cancer research (Hao et al., 2017).

  • Analgesic Potential of Triazole-Thione Derivatives : Research on derivatives of 1H-indazole with a fluorine atom at specific positions, such as in 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione, revealed their potential as analgesic agents. This underlines the importance of structural modifications in indazole compounds for medicinal applications (Zaheer et al., 2021).

  • Synthesis and Bacterial Activities of Quinolones with Indazole Derivatives : The synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including those with indazole structures, revealed greater in vitro antibacterial activity against Gram-positive organisms. This shows the potential of fluorinated indazole derivatives in antibacterial research (Cooper et al., 1990).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 6-fluoro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNVECDTQXVGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646378
Record name Methyl 6-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-1H-indazole-4-carboxylate

CAS RN

697739-05-2
Record name Methyl 6-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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